

Molecular weight and formula of 3-Iodo-7-methyl-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Iodo-7-methyl-1H-indazole**

Cat. No.: **B1590280**

[Get Quote](#)

An In-Depth Technical Guide to **3-Iodo-7-methyl-1H-indazole**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The indazole nucleus is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry.^[1] Its derivatives exhibit a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV effects.^{[2][3]} Within this important class of compounds, halogenated indazoles serve as critical building blocks for the synthesis of more complex molecular architectures. **3-Iodo-7-methyl-1H-indazole**, in particular, is a versatile synthetic intermediate whose utility is centered on the reactivity of the iodine atom at the C3 position. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol with mechanistic insights, and its strategic application in the development of novel therapeutic agents.

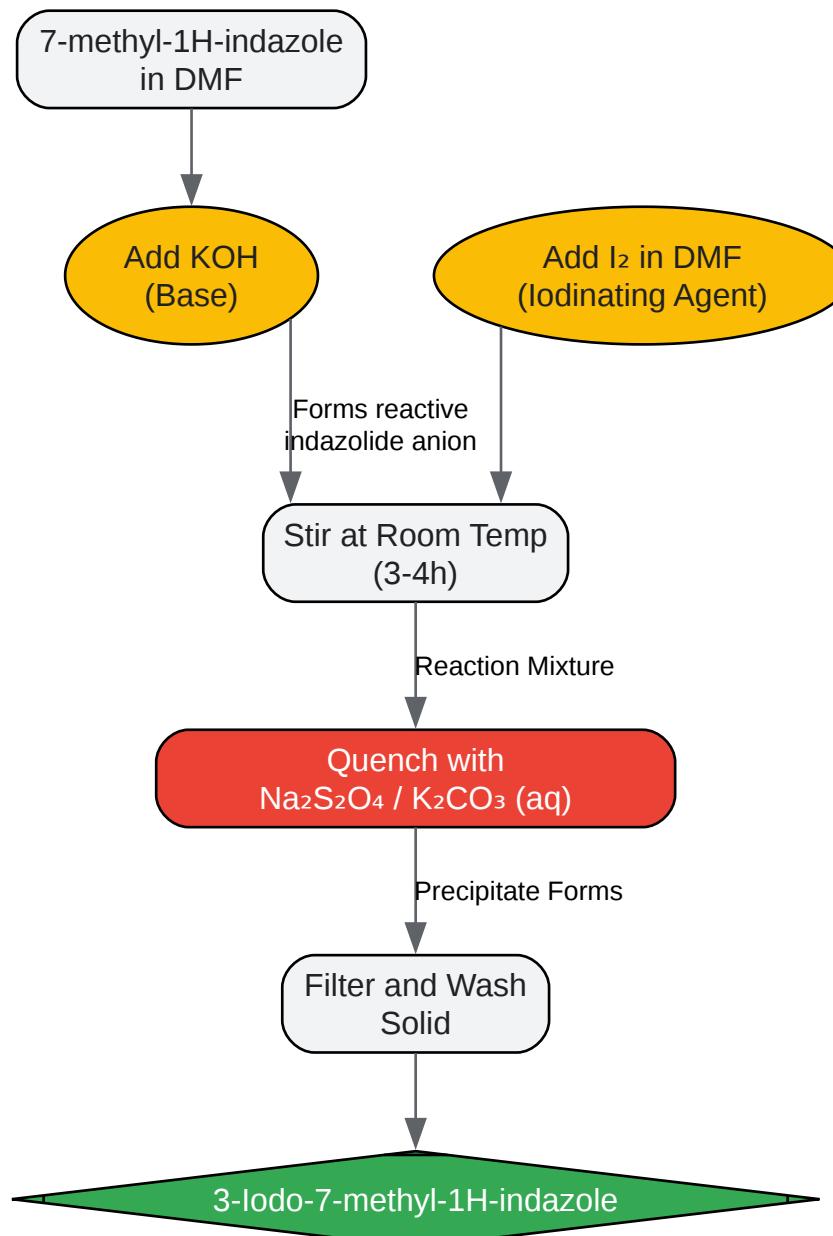
Core Physicochemical Properties

3-Iodo-7-methyl-1H-indazole is a solid compound whose structure features a bicyclic aromatic system composed of fused benzene and pyrazole rings. The methyl group at the C7 position and the iodine atom at the C3 position are key determinants of its chemical reactivity and physical properties. The iodine atom, in particular, renders the C3 position susceptible to a variety of cross-coupling reactions, a feature extensively exploited in synthetic chemistry.

A summary of its key quantitative data is presented below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ IN ₂	[4][5]
Molecular Weight	258.06 g/mol	[5][6]
CAS Number	847906-27-8	[4][5]
Appearance	Solid (form may vary)	[7]
Density	1.933 g/cm ³	[4]
Boiling Point	368.6°C at 760 mmHg	[4]
Flash Point	176.7°C	[4]
pKa	12.43 ± 0.40 (Predicted)	[4]
LogP	2.476	[4][5]
Storage Conditions	Under inert gas (Nitrogen or Argon) at 2–8 °C	[4]

Synthesis Protocol and Mechanistic Rationale


The synthesis of **3-Iodo-7-methyl-1H-indazole** is most commonly achieved through the direct electrophilic iodination of the 7-methyl-1H-indazole precursor. The C3 position of the indazole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. [8][9] The following protocol is a representative method based on established chemical principles for indazole iodination.[10][11]

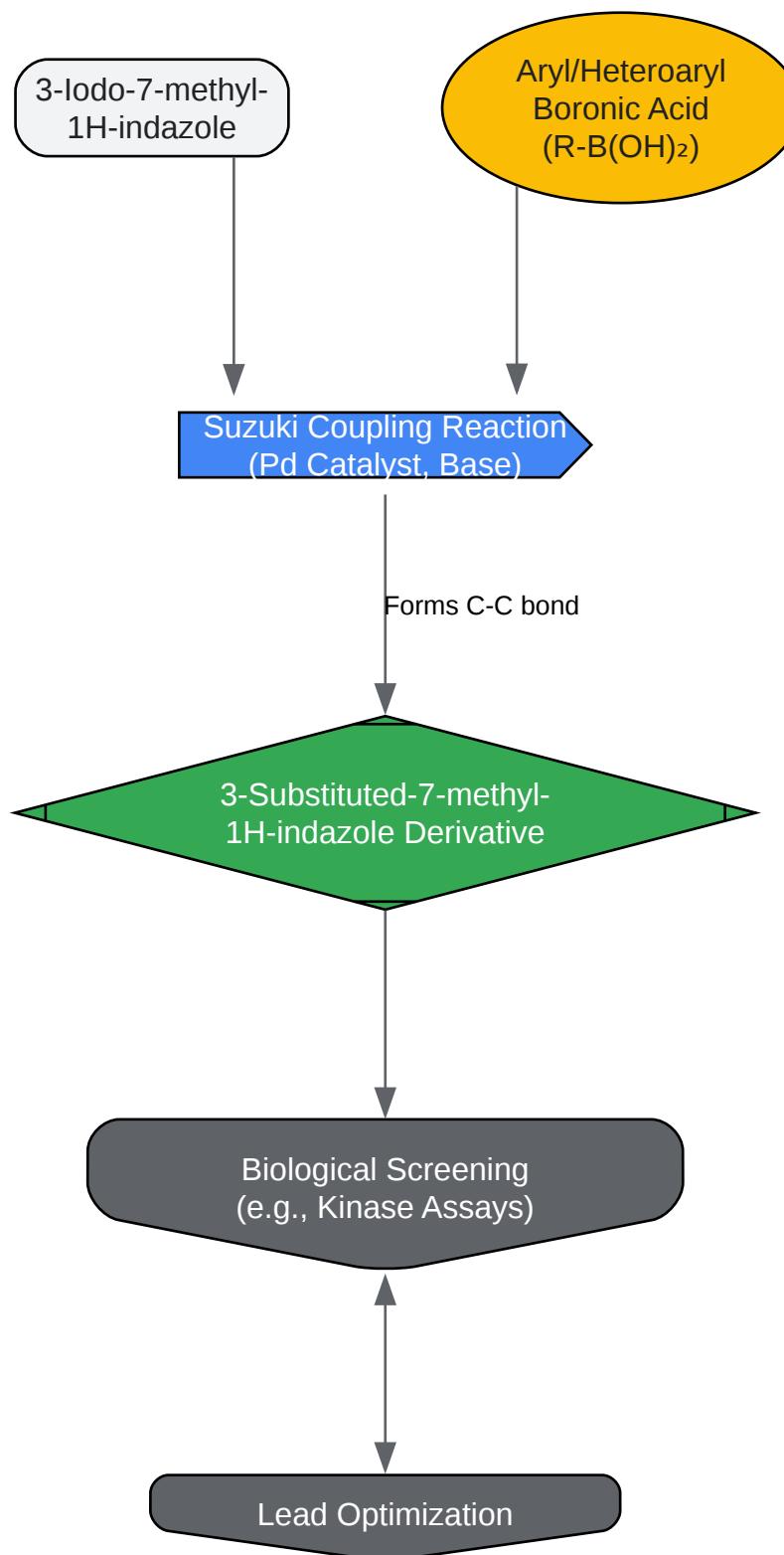
Expertise-Driven Causality:

The choice of a base, such as potassium hydroxide (KOH), is critical. The base deprotonates the nitrogen of the indazole ring, forming the indazolide anion. This anion is significantly more electron-rich than the neutral indazole, which dramatically accelerates the rate of electrophilic attack by iodine, ensuring high regioselectivity at the C3 position. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to ensure the solubility of the reagents.

Experimental Protocol: Synthesis of 3-Iodo-7-methyl-1H-indazole

- Reaction Setup: To a solution of 7-methyl-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (KOH, 2.0 equivalents) and stir at room temperature for 30 minutes.
- Iodination: Prepare a solution of iodine (I_2 , 1.5 equivalents) in DMF. Add this solution dropwise to the reaction mixture.
- Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate ($Na_2S_2O_4$) and potassium carbonate (K_2CO_3). This step quenches any unreacted iodine and neutralizes the mixture, causing the product to precipitate.[\[10\]](#)
- Isolation: Collect the precipitated solid by vacuum filtration.
- Purification: Wash the solid with water and a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. The crude product can be further purified by recrystallization or column chromatography if necessary.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for **3-Iodo-7-methyl-1H-indazole**.

Applications in Drug Discovery: A Versatile Synthetic Handle

The primary value of **3-Iodo-7-methyl-1H-indazole** in drug discovery lies in its role as a versatile intermediate. The carbon-iodine bond at the C3 position is a prime functional group for participating in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck,

and Sonogashira reactions.^{[10][11]} These reactions are foundational in modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

By using **3-Iodo-7-methyl-1H-indazole** as a starting material, researchers can introduce a vast array of chemical moieties (e.g., aryl, heteroaryl, alkyl, or alkynyl groups) at the C3 position. This modular approach is instrumental in building libraries of diverse indazole derivatives for biological screening, enabling the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates for potency, selectivity, and pharmacokinetic properties.^[1] ^[12]

[Click to download full resolution via product page](#)

Caption: Role in drug discovery via Suzuki cross-coupling.

Safety and Handling

As with any laboratory chemical, proper handling of **3-Iodo-7-methyl-1H-indazole** is essential. Based on available safety data sheets, the compound presents several hazards.

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][13]
- Irritation: Causes skin irritation and serious eye irritation.[6][13]
- Respiratory Effects: May cause respiratory irritation.[6]

Recommended Handling Procedures:

- Always handle this compound in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.[13]
- Store the container tightly closed in a dry, cool place under an inert atmosphere as recommended.[4]

Conclusion

3-Iodo-7-methyl-1H-indazole is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the synthetic versatility afforded by the C3-iodo group make it an invaluable building block. For researchers and scientists, understanding the properties and applications of this intermediate opens the door to the efficient construction of novel indazole-based molecules with the potential to become next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. lookchem.com [lookchem.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Iodo-1-methyl-1H-indazole | C8H7IN2 | CID 21107053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-iodo-1H-indazole-7-carboxylate | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 12. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 13. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Molecular weight and formula of 3-Iodo-7-methyl-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590280#molecular-weight-and-formula-of-3-iodo-7-methyl-1h-indazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com